molecular formula C20H33Cl2NO2S B11070498 Hexadecyl 4,5-dichloroisothiazole-3-carboxylate

Hexadecyl 4,5-dichloroisothiazole-3-carboxylate

Cat. No.: B11070498
M. Wt: 422.5 g/mol
InChI Key: XIYCOKANPDUQOG-UHFFFAOYSA-N
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Description

Hexadecyl 4,5-dichloroisothiazole-3-carboxylate is a chemical compound that belongs to the class of isothiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and antiviral properties. The presence of the hexadecyl group enhances the compound’s lipophilicity, making it more effective in interacting with lipid membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecyl 4,5-dichloroisothiazole-3-carboxylate typically involves the esterification of 4,5-dichloroisothiazole-3-carboxylic acid with hexadecanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hexadecyl 4,5-dichloroisothiazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Hexadecyl 4,5-dichloroisothiazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hexadecyl 4,5-dichloroisothiazole-3-carboxylate involves the inhibition of key enzymes and disruption of cellular membranes. The compound targets specific molecular pathways, leading to the inhibition of cell growth and proliferation. In cancer therapy, it forms conjugates with chemotherapeutic agents, enhancing their bioactivity and reducing side effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its enhanced lipophilicity, which improves its interaction with lipid membranes and increases its efficacy in biological applications. Its ability to form conjugates with other bioactive molecules further enhances its versatility and potential in various fields of research .

Properties

Molecular Formula

C20H33Cl2NO2S

Molecular Weight

422.5 g/mol

IUPAC Name

hexadecyl 4,5-dichloro-1,2-thiazole-3-carboxylate

InChI

InChI=1S/C20H33Cl2NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-20(24)18-17(21)19(22)26-23-18/h2-16H2,1H3

InChI Key

XIYCOKANPDUQOG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C1=NSC(=C1Cl)Cl

Origin of Product

United States

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